Linker Length Drives GSPT1 Degradation Activity: PEG1 vs. PEG2 Conjugates
In a direct head-to-head comparison using Retro-2-based PROTAC constructs, the PEG2-containing conjugate (compound 2) demonstrated potent inhibition of protein biosynthesis across a concentration range of 0.3–30 µM, whereas the PEG1-containing conjugate (compound 3) exhibited markedly reduced activity, with IC50 values of 0.74–6.89 µM in cellular protection assays [1]. Furthermore, the PEG2 conjugate completely blocked protein biosynthesis at concentrations as low as 1 µM, preventing IC50 determination, while PEG1 conjugates showed only partial inhibition [1]. This study establishes that linker length is a critical determinant of degradation efficacy, with PEG1 and PEG2 conjugates producing functionally distinct outcomes.
| Evidence Dimension | Cellular protein biosynthesis inhibition (protective effect against Shigatoxin-1) |
|---|---|
| Target Compound Data | PEG1 conjugate (compound 3): IC50 = 0.74–6.89 µM; partial inhibition observed |
| Comparator Or Baseline | PEG2 conjugate (compound 2): Complete blockade of protein biosynthesis from 1–30 µM; IC50 could not be determined |
| Quantified Difference | PEG2 conjugate achieved complete functional blockade at 1 µM; PEG1 conjugate required >6.89 µM and did not achieve complete blockade |
| Conditions | HeLa cell cultures exposed to Shigatoxin-1 (Stx-1); protein biosynthesis measured via radiolabeled amino acid incorporation |
Why This Matters
This head-to-head data demonstrates that substituting a PEG1 linker for a PEG2 linker profoundly alters PROTAC functional activity, making Thalidomide-NH-amido-PEG1-C2-NH2 a distinct and non-interchangeable building block.
- [1] Bailly F, Cotelle P, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026; 269: 117091. Table 1, Figure 1. View Source
